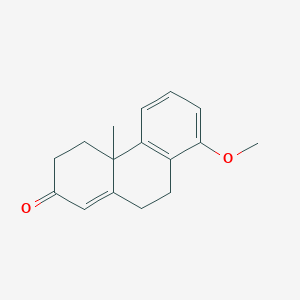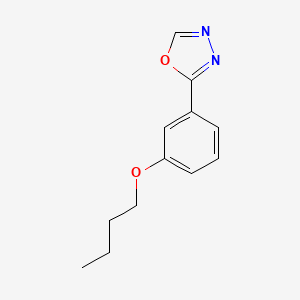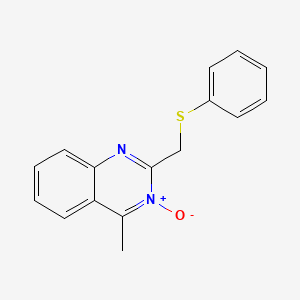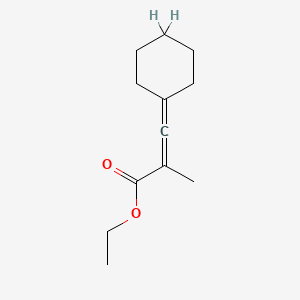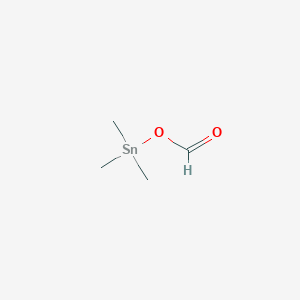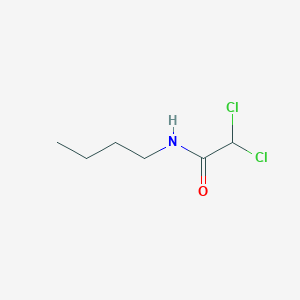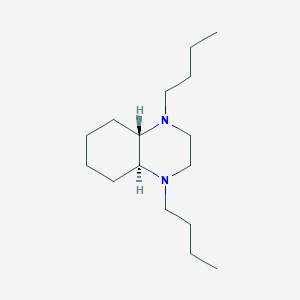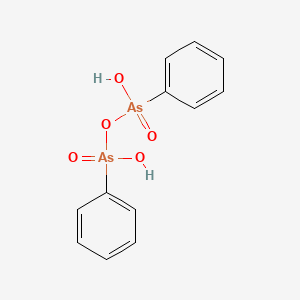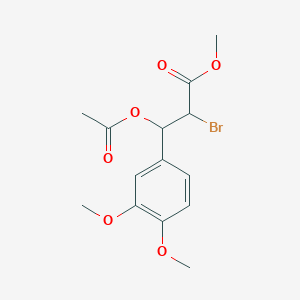
Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate: is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by esterification and acetylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups can replace the bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxy or amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. The bromine atom can participate in substitution reactions, altering the compound’s reactivity. The dimethoxyphenyl group can interact with aromatic receptors or enzymes, influencing biological pathways.
Comparación Con Compuestos Similares
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the acetyloxy and bromine groups.
Methyl 3-(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate: Similar but without the bromine atom.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)propanoate: Similar but lacks the acetyloxy group.
Uniqueness: Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both the acetyloxy and bromine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial fields.
Propiedades
Número CAS |
5396-69-0 |
|---|---|
Fórmula molecular |
C14H17BrO6 |
Peso molecular |
361.18 g/mol |
Nombre IUPAC |
methyl 3-acetyloxy-2-bromo-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H17BrO6/c1-8(16)21-13(12(15)14(17)20-4)9-5-6-10(18-2)11(7-9)19-3/h5-7,12-13H,1-4H3 |
Clave InChI |
QXFPBDSWSBVBSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


